molecular formula C11H14N2O3 B3046112 Tert-butyl 6-formylpyridin-3-ylcarbamate CAS No. 1196156-55-4

Tert-butyl 6-formylpyridin-3-ylcarbamate

Cat. No.: B3046112
CAS No.: 1196156-55-4
M. Wt: 222.24
InChI Key: YIMQDCYUTZLZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-formylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 6-formylpyridin-3-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-formylpyridin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-formylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-formylpyridin-3-ylcarbamate
  • Tert-butyl 2-formylpyridin-3-ylcarbamate
  • Tert-butyl 3-formylpyridin-4-ylcarbamate

Uniqueness

Tert-butyl 6-formylpyridin-3-ylcarbamate is unique due to the position of the formyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its isomers .

Properties

IUPAC Name

tert-butyl N-(6-formylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMQDCYUTZLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222819
Record name 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-55-4
Record name 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-formylpyridin-3-ylcarbamate
Reactant of Route 2
Tert-butyl 6-formylpyridin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 6-formylpyridin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 6-formylpyridin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 6-formylpyridin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 6-formylpyridin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.